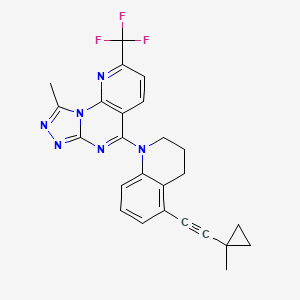
Dgk|A-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dgk|A-IN-6 is a diacylglycerol kinase alpha (DGKα) inhibitor with significant potential in cancer research. Diacylglycerol kinase alpha is an enzyme that converts diacylglycerol to phosphatidic acid, both of which are crucial lipid signaling molecules involved in various cellular processes. Inhibiting diacylglycerol kinase alpha can modulate these signaling pathways, making this compound a promising candidate for therapeutic applications, particularly in oncology .
Métodos De Preparación
The synthesis of Dgk|A-IN-6 involves several steps, including the preparation of substituted imidazoquinazolines and pyridotriazolopyrimidines. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the cyclization of appropriate starting materials under controlled conditions to form the core imidazoquinazoline or pyridotriazolopyrimidine structure.
Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, or acylation.
Purification: The final compound is purified using techniques like column chromatography or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Dgk|A-IN-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Various substitution reactions can be carried out to introduce different substituents into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Dgk|A-IN-6 has a wide range of scientific research applications, including:
Mecanismo De Acción
Dgk|A-IN-6 exerts its effects by inhibiting diacylglycerol kinase alpha, thereby modulating the levels of diacylglycerol and phosphatidic acid within cells. This inhibition affects several signaling pathways, including those involving protein kinase C, mammalian target of rapamycin (mTOR), and Ras guanyl nucleotide-releasing protein (RasGRP). By altering these pathways, this compound can influence cellular processes such as proliferation, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Dgk|A-IN-6 is unique among diacylglycerol kinase alpha inhibitors due to its high potency and specificity. Similar compounds include:
R59022: Another diacylglycerol kinase alpha inhibitor, but with lower potency compared to this compound.
Novel Heteroaryl Fluoroalkenes: These compounds are being explored for their potential as diacylglycerol kinase inhibitors, particularly in cancer research.
This compound stands out due to its superior inhibitory activity and potential therapeutic applications in oncology.
Propiedades
Fórmula molecular |
C25H21F3N6 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
3-methyl-8-[5-[2-(1-methylcyclopropyl)ethynyl]-3,4-dihydro-2H-quinolin-1-yl]-12-(trifluoromethyl)-2,4,5,7,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene |
InChI |
InChI=1S/C25H21F3N6/c1-15-31-32-23-30-21(18-8-9-20(25(26,27)28)29-22(18)34(15)23)33-14-4-6-17-16(5-3-7-19(17)33)10-11-24(2)12-13-24/h3,5,7-9H,4,6,12-14H2,1-2H3 |
Clave InChI |
JUMNTMLRGYVNNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C3=C(C=CC(=N3)C(F)(F)F)C(=N2)N4CCCC5=C(C=CC=C54)C#CC6(CC6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


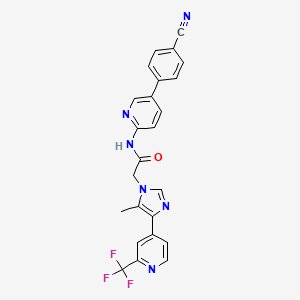

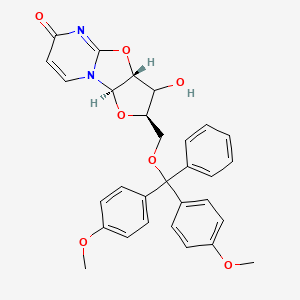
![N-[1-[4-[(1S)-1-[[5-fluoro-4-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]pyrimidin-2-yl]amino]ethyl]phenyl]piperidin-4-yl]ethenesulfonamide](/img/structure/B12387073.png)

![(17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate;chloride](/img/structure/B12387087.png)
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine](/img/structure/B12387095.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12387105.png)
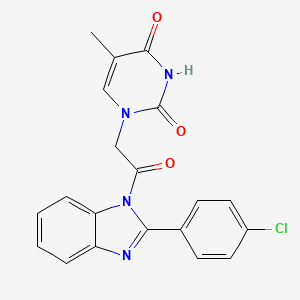
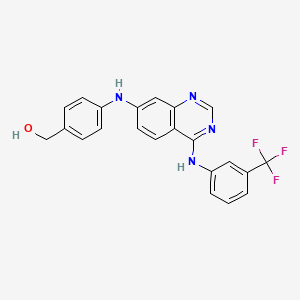
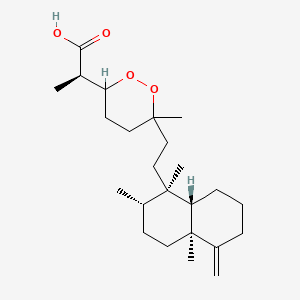
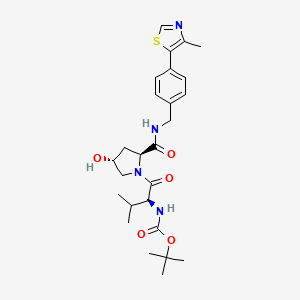
![5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide](/img/structure/B12387142.png)
![(1R,2S,3R,5R,6S,8R,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid](/img/structure/B12387143.png)
